1-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including carbamoyl, sulfanyl, and piperidine, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide involves several steps, each requiring specific reagents and conditions
Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Functional Group Introduction: The introduction of the 4-ethoxyphenyl carbamoyl group can be achieved through a reaction with 4-ethoxyphenyl isocyanate. The sulfanyl group can be introduced via a thiol-ene reaction with an appropriate thiol compound.
Piperidine Carboxamide Formation: The final step involves the coupling of the quinazoline derivative with piperidine-4-carboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have therapeutic potential as an anticancer, antiviral, or antibacterial agent, pending further research and clinical trials.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. For example, it could inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
1-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide can be compared with other quinazoline derivatives and compounds with similar functional groups:
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core but differ in their functional groups and specific targets.
Carbamoyl Compounds: Similar compounds include carbamazepine, an anticonvulsant, which also contains a carbamoyl group but has a different core structure.
Sulfanyl Compounds: Compounds like thiourea and its derivatives, which contain sulfanyl groups, are used in various industrial and pharmaceutical applications.
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O5S/c1-3-13-33-27(37)22-10-5-19(26(36)32-14-11-18(12-15-32)25(29)35)16-23(22)31-28(33)39-17-24(34)30-20-6-8-21(9-7-20)38-4-2/h3,5-10,16,18H,1,4,11-15,17H2,2H3,(H2,29,35)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTDEZHSPWXPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCC(CC4)C(=O)N)C(=O)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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